

Application Notes and Protocols for SW1116 Plasmid DNA Transfection

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Compound of Interest					
Compound Name:	SW116				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The SW1116 cell line, derived from a human colorectal adenocarcinoma, is a valuable in vitro model for studying colon cancer biology and for the development of novel therapeutic agents. Efficient introduction of plasmid DNA into these cells is crucial for a variety of experimental applications, including gene expression studies, functional analysis of signaling pathways, and drug target validation. This document provides a detailed protocol for the transfection of plasmid DNA into SW1116 cells using a lipid-based transfection reagent.

The SW1116 cell line exhibits epithelial morphology and is known to express several oncogenes, including c-myc, K-ras, H-ras, myb, sis, and fos. As with many cancer cell lines, optimizing transfection conditions is critical to ensure high efficiency and cell viability. This protocol is based on established methods for other colorectal cancer cell lines and general principles of transfection optimization.

Materials

- SW1116 cells (ATCC CCL-233)
- Complete growth medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS)



- Plasmid DNA of high purity (OD260/280 ratio of 1.8–2.0)
- Lipid-based transfection reagent (e.g., Lipofectamine™ 3000 Reagent)
- Opti-MEM™ I Reduced Serum Medium
- Sterile microcentrifuge tubes
- Tissue culture plates (6-well, 12-well, or 24-well)
- Standard cell culture equipment (incubator at 37°C, biosafety cabinet, etc.)

Experimental Protocols

Pre-Transfection: Cell Seeding

Proper cell density at the time of transfection is a critical factor for success. It is recommended to seed the cells 18-24 hours prior to transfection to achieve 70-90% confluency.

Table 1: Recommended Seeding Densities for SW1116 Cells

Plate Format	Seeding Density (cells/well)	Volume of Medium
24-well	0.5 - 1.0 x 10^5	0.5 mL
12-well	1.0 - 2.0 x 10^5	1.0 mL
6-well	2.0 - 4.0 x 10^5	2.0 mL

Transfection Protocol (for one well of a 6-well plate)

This protocol is optimized for Lipofectamine™ 3000 and may require adjustments for other reagents. It is crucial to optimize the ratio of plasmid DNA to transfection reagent for each new cell line and plasmid.

DNA and Reagent Preparation:



- In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ I
 Medium.
- In a separate sterile microcentrifuge tube, add 5 µL of P3000™ Reagent to the diluted DNA. Mix gently.
- In another tube, dilute 3.75 μL of Lipofectamine™ 3000 Reagent in 125 μL of Opti-MEM™
 I Medium. Mix gently and incubate for 5 minutes at room temperature.

Complex Formation:

- Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000
 Reagent.
- Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.

Transfection:

- Aspirate the medium from the SW1116 cells in the 6-well plate.
- Add 250 μL of the DNA-lipid complex mixture dropwise to the cells.
- Gently rock the plate to ensure even distribution of the complexes.
- Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

Post-Transfection:

- After the incubation period, add 1.75 mL of fresh, pre-warmed complete growth medium to the well without removing the transfection complexes.
- Return the plate to the incubator.

Analysis:

 Gene expression can be assessed 24-72 hours post-transfection. The optimal time for analysis will depend on the specific plasmid and the gene of interest.



For stable transfection, cells can be passaged into a larger flask with a selection antibiotic
 48-72 hours post-transfection.

Optimization of Transfection

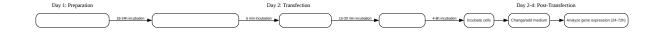
To achieve the highest transfection efficiency with minimal cytotoxicity, it is recommended to perform an optimization experiment. A suggested optimization matrix for a 24-well plate is provided below.

Table 2: Optimization of Plasmid DNA and Transfection Reagent Ratio (per well of a 24-well plate)

Well	Plasmid DNA (µg)	Lipofectamine ™ 3000 (µL)	P3000™ Reagent (μL)	Opti-MEM™ (μL per tube)
1	0.5	0.75	1.0	25
2	0.5	1.0	1.0	25
3	0.5	1.5	1.0	25
4	1.0	1.5	2.0	50
5	1.0	2.0	2.0	50
6	1.0	3.0	2.0	50

Visualizations

Experimental Workflow for SW1116 Transfection



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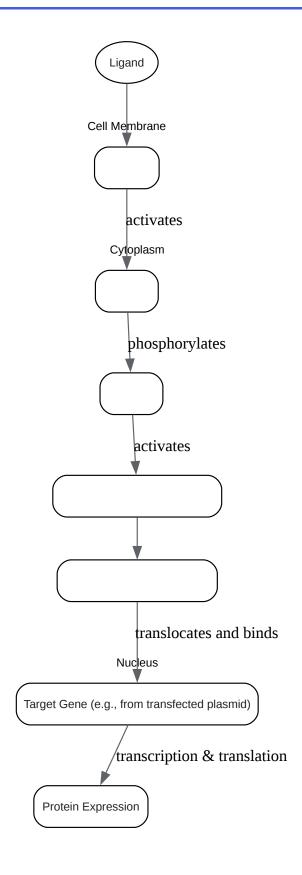
Caption: Workflow for the transfection of plasmid DNA into SW1116 cells.



Signaling Pathway (Generic Example)

This diagram illustrates a generic signaling pathway that could be studied using plasmid transfection in SW1116 cells.





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Caption: A generic signaling cascade leading to gene expression.







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